Tetra-O-benzoyl-D-xylononitrile
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Overview
Description
Tetra-O-benzoyl-D-xylononitrile is a complex organic compound with the molecular formula C33H25NO8. It consists of 33 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 8 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-benzoyl-D-xylononitrile involves multiple steps, starting from D-xylononitrile. The process typically includes the benzoylation of D-xylononitrile using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the tetra-O-benzoyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetra-O-benzoyl-D-xylononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetra-O-benzoyl-D-xylononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tetra-O-benzoyl-D-xylononitrile involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release benzoyl groups, which can then interact with various enzymes and proteins. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
D-xylononitrile, 2,3,4,5-tetraacetate: Similar in structure but with acetyl groups instead of benzoyl groups.
Tetra-O-benzyl-α-D-glucopyranosyl bromide: Another benzoylated compound with different sugar moiety.
Uniqueness
Tetra-O-benzoyl-D-xylononitrile is unique due to its specific benzoyl groups and nitrile functionality, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
20744-60-9 |
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Molecular Formula |
C33H25NO8 |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
(2,3,4-tribenzoyloxy-4-cyanobutyl) benzoate |
InChI |
InChI=1S/C33H25NO8/c34-21-27(40-31(36)24-15-7-2-8-16-24)29(42-33(38)26-19-11-4-12-20-26)28(41-32(37)25-17-9-3-10-18-25)22-39-30(35)23-13-5-1-6-14-23/h1-20,27-29H,22H2 |
InChI Key |
QCXXHDVDQZZPSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C#N)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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